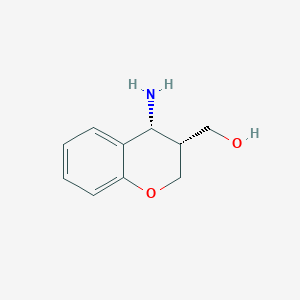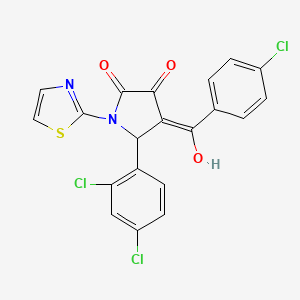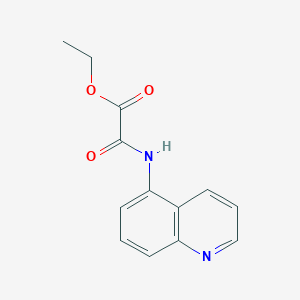
Ethyl oxo(quinolin-5-ylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are widely used in medicinal chemistry due to their versatile applications . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinoline derivatives often involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of these compounds .Molecular Structure Analysis
Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Metal Ions
A fluorescent sensor with a quinoline group has been developed for highly selective and sensitive detection of Zn(2+) ions over other cations in acetonitrile aqueous solution. This sensor, utilizing a 1:1 binding mode, distinguishes Zn(2+) from Cd(2+) based on different spatial arrangements and spectral changes, facilitating the detection of Zn(2+) in living cells through fluorescence imaging (Li et al., 2014).
Corrosion Inhibition for Metals
Quantum chemical calculations based on the Density Functional Theory (DFT) method have been applied to quinoxaline compounds to evaluate their effectiveness as corrosion inhibitors for copper in nitric acid. The relationship between molecular structure and inhibition efficiency was explored, revealing a consistency with experimental data, thus highlighting the potential application of quinoxaline derivatives in protecting metals from corrosion (Zarrouk et al., 2014).
Synthesis of Quinoline Derivatives
Ethyl 3-quinolinecarboxylates have been synthesized from Baylis–Hillman acetates through oxidative cyclization, showcasing a method for producing quinoline derivatives that could have various applications in chemical synthesis and potentially in the development of new pharmaceuticals (Kim et al., 2002).
Fluorescent Probes for Metal Ions and Sulfide Detection
Aminoquinoline-based fluorescent probes have been synthesized for the detection of Cu2+ and S2- ions in aqueous solutions. These probes exhibit selective quenching and recovery of emission signals in the presence of Cu2+ and S2- respectively, demonstrating their potential for environmental monitoring and biological applications (Zhang et al., 2013).
Organic–Inorganic Photodiode Fabrication
Quinoline derivatives have been used in the fabrication of organic–inorganic photodiode devices, showing rectification behavior and photovoltaic properties. These findings suggest the potential of quinoline derivatives in improving the efficiency and performance of photovoltaic devices (Zeyada et al., 2016).
Mecanismo De Acción
Target of Action
Ethyl oxo(quinolin-5-ylamino)acetate is a complex compound that likely interacts with multiple targets. The quinoline and indole moieties in its structure suggest potential interactions with a variety of receptors . .
Mode of Action
Quinoline and indole derivatives have been found to bind with high affinity to multiple receptors , which could lead to a variety of cellular responses. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Both quinoline and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline and indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have received significant attention due to their wide range of biological activities, making them valuable in drug research and development . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
ethyl 2-oxo-2-(quinolin-5-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNBWSDVKFBGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
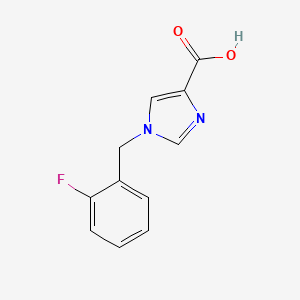
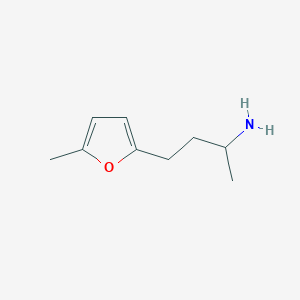
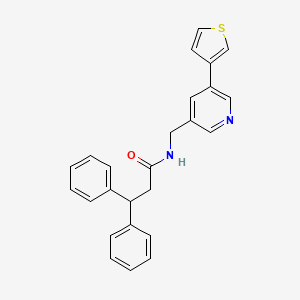
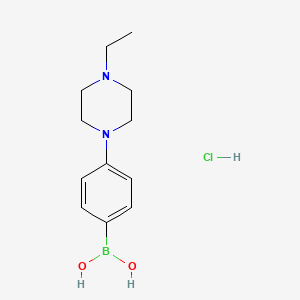


![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
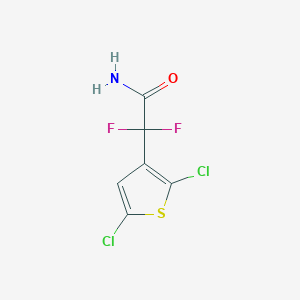
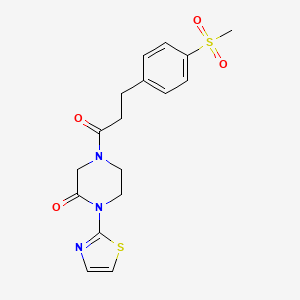
![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
